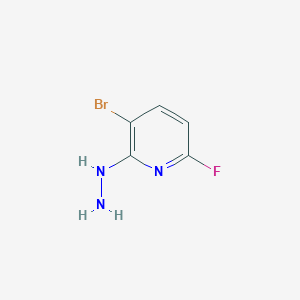

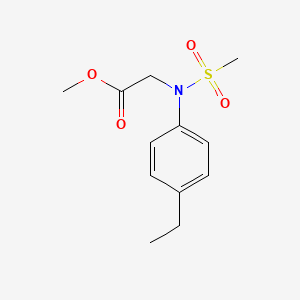

![molecular formula C14H11FN2 B2538747 1-[(4-氟苯基)甲基]苯并咪唑 CAS No. 124443-67-0](/img/structure/B2538747.png)

1-[(4-氟苯基)甲基]苯并咪唑

描述

“1-[(4-Fluorophenyl)methyl]benzimidazole” is a compound that contains a benzimidazole nucleus, which is a constituent of many bioactive heterocyclic compounds . It is a structural isoster of naturally occurring nucleotides, allowing it to interact easily with the biopolymers of the living system .

Synthesis Analysis

Benzimidazoles are generally synthesized by coupling reactions between o-phenylenediamines with carboxylic acids, carboxylic acid chlorides, or aldehydes and in some cases esters and amides . The specific synthesis process for “1-[(4-Fluorophenyl)methyl]benzimidazole” is not explicitly mentioned in the retrieved papers.Molecular Structure Analysis

The benzimidazole core is planar, and in the crystal, it is arranged in parallel planes, stabilized by π-π interactions and hydrogen bonds . The dihedral angle between the five-membered imidazole ring and the attached six-membered benzene ring is 0.37 (13)° .Chemical Reactions Analysis

Benzimidazole is a base and can be deprotonated with stronger bases . The imine can be alkylated and also serves as a ligand in coordination chemistry .Physical And Chemical Properties Analysis

The compound has a molecular weight of 194.25 . Other physical and chemical properties specific to “1-[(4-Fluorophenyl)methyl]benzimidazole” are not explicitly mentioned in the retrieved papers.科学研究应用

抗菌活性

包括1-[(4-氟苯基)甲基]苯并咪唑在内的苯并咪唑衍生物已被发现具有抗菌活性 . 尤其是,两种三氧化的衍生物对金黄色葡萄球菌、大肠杆菌、铜绿假单胞菌和肺炎克雷伯菌的最低杀菌浓度值。

抗氧化活性

这些化合物还显示出抗氧化活性。 例如,化合物 5p 和 5r 显示出良好的抗氧化活性,分别为 386.6 和 306.7 µM,与抗坏血酸相当 .

抗真菌活性

具有 CF3 取代基的苯并咪唑对白色念珠菌的抗真菌活性最佳,为 94.3 µM。

与 DNA 旋转酶的相互作用

5h 和 5r 与拓扑异构酶 II DNA 旋转酶活性位点的对接研究表明,与酶活性位点中的 Mn2+ 离子相互作用对抗菌活性至关重要 .

抗癌活性

苯并咪唑衍生物已被发现具有抗癌活性。 例如,2'-(2-苄氧基苯基)-1H,1'H-[2,4]-联苯并咪唑-4-羧酸甲酯,3 (A-549 IC50 2.8 μM; HeLa IC50 7.1 μM) 比 UK-1 (A-549 IC50 5.1 μM; HeLa IC50 10.7 μM) 更有效 .

结构分析

已对包括 1-[(4-氟苯基)甲基]苯并咪唑在内的一些苯并咪唑衍生物进行了 X 射线晶体结构分析 . 这有助于理解这些化合物的分子结构和性质,这对它们在药物化学中的应用至关重要。

安全和危害

未来方向

The compound is a precursor involved in the synthesis of a variety of biologically active molecules, including chemokine antagonists, pyrido[1,2-a]benzimidazoles with cytotoxic and antiplasmodial activity, and pyrimidine derivatives as cholinesterase and Aβ-aggregation inhibitors . This suggests potential future directions in the development of new pharmaceuticals.

作用机制

Target of Action

The primary target of 1-[(4-Fluorophenyl)methyl]benzimidazole is bacterial cell division protein FtsZ . FtsZ is a key functional protein in bacterial cell division and is currently considered to be a potential target for the development of novel antibacterial agents .

Mode of Action

They are structural isosters of naturally occurring nucleotides, which allows them to interact easily with these biopolymers .

Biochemical Pathways

It’s known that benzimidazole derivatives can have diverse biological activities , suggesting that they may interact with multiple biochemical pathways.

Pharmacokinetics

Benzimidazole derivatives are known to have a multitude of interesting pharmacological activity , which suggests that they may have favorable ADME properties.

Result of Action

Given its potential target of ftsz, a key protein in bacterial cell division , it’s plausible that this compound could interfere with bacterial cell division, leading to antibacterial effects.

生化分析

Biochemical Properties

For instance, some benzimidazole derivatives have shown antimicrobial and antioxidant activity

Cellular Effects

Benzimidazole derivatives have been reported to exert various effects on cells, including influencing cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

Some benzimidazole derivatives are known to bind to tubulin, disrupting microtubule structure and function . This leads to interference with the microtubule-mediated transport of secretory vesicles in cells

属性

IUPAC Name |

1-[(4-fluorophenyl)methyl]benzimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11FN2/c15-12-7-5-11(6-8-12)9-17-10-16-13-3-1-2-4-14(13)17/h1-8,10H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLQZBMMYHJKDSH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=CN2CC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl]propanoic acid](/img/structure/B2538664.png)

![(2Z)-2-[2-[(2-Methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[3.2.0]heptan-6-ylidene]acetic acid](/img/structure/B2538666.png)

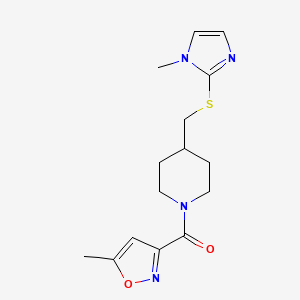

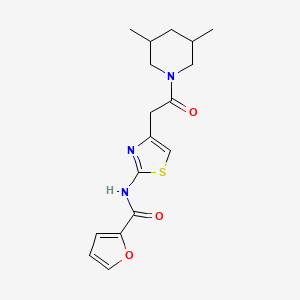

![N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2538667.png)

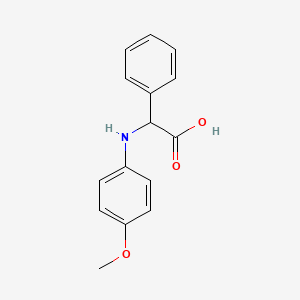

![N-[[2-(4-Methylpiperazin-1-yl)-5-(trifluoromethyl)phenyl]methyl]prop-2-enamide](/img/structure/B2538671.png)

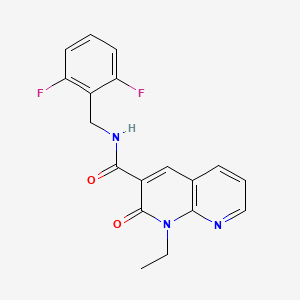

![Ethyl 1-[3-(4-ethoxybenzoyl)-6-methoxyquinolin-4-yl]piperidine-4-carboxylate hydrochloride](/img/structure/B2538680.png)

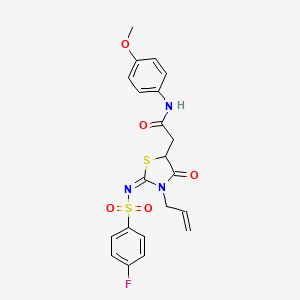

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-methyl-N-(2-morpholinoethyl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2538683.png)